2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde
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Overview
Description
2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring hydroxyl groups at the 2 and 5 positions and a hydroxypropyl group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-5-nitroacetophenone with benzaldehyde in the presence of anhydrous aluminum chloride . Another method includes the Tiemann reaction, which involves refluxing phenol and sodium hydroxide dissolved in water and chloroform at 60–70°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride in ethanol yields 2-hydroxy-5-(3-hydroxypropyl)benzyl alcohol.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include 2-hydroxy-5-(3-hydroxypropyl)benzyl alcohol from reduction and corresponding carboxylic acids from oxidation .
Scientific Research Applications
2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: Similar structure but lacks the hydroxypropyl group.
5-Hydroxy-2-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxypropyl group.
2-Hydroxy-5-methoxybenzaldehyde: Similar structure with a methoxy group at the 5 position.
Uniqueness
This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-hydroxy-5-(3-hydroxypropyl)benzaldehyde |
InChI |
InChI=1S/C10H12O3/c11-5-1-2-8-3-4-10(13)9(6-8)7-12/h3-4,6-7,11,13H,1-2,5H2 |
InChI Key |
YBNBCGXHZFPFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)C=O)O |
Origin of Product |
United States |
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